molecular formula C7H10O3 B2863187 3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid CAS No. 2375274-04-5

3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No.: B2863187
CAS No.: 2375274-04-5
M. Wt: 142.154
InChI Key: MTVRKDNJVBZBLW-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid is a chemical building block of high interest in pharmaceutical research and development. Its core structure is recognized as a potent non-nitrogen containing isostere of the morpholine ring, a privileged pharmacophore in drug discovery . This scaffold is particularly valuable for its ability to mimic the coplanar conformation of morpholine when bound to aromatic systems in biological targets, a key feature for designing potent and selective enzyme inhibitors . The main research application of this compound is in the design and synthesis of novel small-molecule inhibitors, especially those targeting the PI3K-AKT-mTOR signaling pathway, which is a crucial focus area in oncology . Researchers can utilize the carboxylic acid functional group for further synthetic modification, enabling its incorporation into more complex target molecules. One closely related derivative, 4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid (CAS 2624130-07-8), has a molecular formula of C8H12O3 and a molecular weight of 156 Da, illustrating the typical properties of this chemical class . This product is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-oxabicyclo[4.1.0]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)6-2-4-1-5(4)3-10-6/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVRKDNJVBZBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1COC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation of Cyclohexene Derivatives

Epoxide Formation via Peracid Oxidation

The epoxidation of cyclohexene carboxylates represents a classical route to access 3-oxabicyclo[4.1.0]heptane-4-carboxylic acid derivatives. As demonstrated in a patent by US2794812A, treatment of Δ⁴-cyclohexene-3-carboxylic acid with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C yields 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid (Figure 1A). The reaction proceeds via electrophilic addition of the peracid to the double bond, forming an oxirane ring. This method achieves moderate yields (65–70%) but requires careful temperature control to minimize side reactions such as diol formation.

Wittig Reaction-Mediated Cyclization

Synthesis of 3-Benzylidene Cyclobutanol Intermediates

A patent by CN103467270A outlines a multi-step synthesis starting with triphenylphosphine and methyl iodide to generate methyl triphenyl phosphine iodide (Figure 1B). This reagent facilitates a Wittig reaction with epichlorohydrin, followed by double lithium-halogen exchange and aldehyde addition to form 3-benzylidene cyclobutanol. Subsequent oxidation and ozonolysis yield 3-oxocyclobutanecarboxylic acid, which can be further functionalized to the target compound.

Table 1: Key Reaction Parameters for Wittig-Based Synthesis
Step Reagents Temperature Yield
Phosphonium salt formation Methyl iodide, THF 25°C 92%
Cyclobutanol synthesis n-BuLi, epichlorohydrin -5°C to 25°C 62%
Ozonolysis O₃, dimethyl sulfide -50°C 78%

Limitations and Scalability

While this method achieves high yields in intermediate steps, the use of cryogenic conditions (-50°C) during ozonolysis poses challenges for industrial-scale production. Additionally, column chromatography is required for purification, increasing time and cost.

Ring-Closing Metathesis (RCM)

Comparative Advantages

RCM avoids harsh oxidizing agents and enables modular synthesis of substituted derivatives. However, catalyst costs and sensitivity to functional groups may limit its applicability.

Post-Functionalization and Derivatization

Carboxylic Acid Protection and Deprotection

The carboxylic acid moiety is often protected as a methyl or tert-butyl ester during synthesis to prevent side reactions. For example, saponification of methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate with NaOH in ethanol/water (50% v/v) yields the free acid with >90% efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (d, J = 6.8 Hz, 1H, bridgehead H), 2.95–2.75 (m, 2H, cyclopropane H), 1.65–1.45 (m, 4H, cyclohexane H).
  • IR (neat): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C stretch).

X-ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic structure, with bond angles of 109.5° at the oxygen bridge, closely mimicking meta-substituted benzene geometries.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Heteroatom Position

The following table compares 3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid with analogs differing in ring size, heteroatom placement, or substituents:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
This compound C₇H₁₀O₃ 142.15 1559792-34-5 7-membered bicyclic core; morpholine isostere; used in kinase inhibitors
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid C₆H₈O₃ 128.13 693248-53-2 6-membered bicyclic core; smaller ring size reduces steric hindrance
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid C₈H₁₂O₃ 156.18 856176-37-9 Larger 8-membered ring; increased flexibility; potential for diverse H-bonding
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid C₇H₁₀O₃ 142.15 62256-00-2 Positional isomer (3-carboxylic acid vs. 4-); alters electronic distribution

Key Findings :

  • Ring Size : Smaller rings (e.g., 3-Oxabicyclo[3.1.0]hexane) exhibit reduced steric bulk, favoring interactions with shallow enzyme pockets. Larger rings (e.g., 8-Oxabicyclo[3.2.1]octane) enhance conformational flexibility but may reduce target selectivity .
  • Substituent Position : The 4-carboxylic acid group in the target compound optimizes hydrogen-bonding interactions in kinase binding sites compared to the 3-carboxylic acid isomer .
Functional Group Modifications
Compound Name Modification Impact on Properties
5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid Fluorine atoms at 7,7-positions; tert-butoxycarbonyl group Fluorination increases metabolic stability and lipophilicity; Boc group aids in solubility
(1R,4S,6S)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride Trifluoromethyl group; hydrochloride salt Trifluoromethyl enhances electronegativity and bioavailability; salt form improves crystallinity

Key Findings :

  • Fluorination : Fluorine atoms at the 7,7-positions (as in the difluoro derivative) improve metabolic stability by blocking oxidative degradation pathways .
  • Trifluoromethyl Groups : These enhance membrane permeability and binding to hydrophobic enzyme pockets, as seen in the trifluoromethyl-substituted analog .
Heteroatom Substitution
Compound Name Heteroatom Composition Pharmacological Relevance
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Sulfur (thia) and nitrogen (aza) Sulfur increases ring strain and reactivity; used in β-lactam antibiotic analogs
2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride Nitrogen (aza) Nitrogen enhances basicity and solubility; hydrochloride salt aids in formulation

Key Findings :

  • Sulfur Substitution : The 4-thia analog’s increased ring strain mimics β-lactam antibiotics, enabling cross-reactivity with penicillin-binding proteins .
  • Nitrogen Substitution : Aza derivatives exhibit improved solubility and protonation-dependent binding, advantageous in CNS-targeting drugs .

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